Orysastrobin

Catalog No.
S636842
CAS No.
248593-16-0
M.F
C18H25N5O5
M. Wt
391.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Orysastrobin

CAS Number

248593-16-0

Product Name

Orysastrobin

IUPAC Name

(2E)-2-[2-[[(E)-[(3E,4E)-3,4-bis(methoxyimino)pentan-2-ylidene]amino]oxymethyl]phenyl]-2-methoxyimino-N-methylacetamide

Molecular Formula

C18H25N5O5

Molecular Weight

391.4 g/mol

InChI

InChI=1S/C18H25N5O5/c1-12(20-25-4)16(22-26-5)13(2)21-28-11-14-9-7-8-10-15(14)17(23-27-6)18(24)19-3/h7-10H,11H2,1-6H3,(H,19,24)/b20-12+,21-13+,22-16+,23-17+

InChI Key

JHIPUJPTQJYEQK-ZLHHXESBSA-N

SMILES

CC(=NOC)C(=NOC)C(=NOCC1=CC=CC=C1C(=NOC)C(=O)NC)C

Synonyms

(2E)-2-(methoxyimino)-2-(2-((3E,5E,6E)-5-(methoxyimino)-4,6-dimethyl-2,8-dioxa-3,7-diazanona-3,6-dien-1-yl)phenyl)-N-methylacetamide, 2-(methoxyimino)-2-(2-(5-(methoxyimino)-4,6-dimethyl-2,8-dioxa-3,7-diazanona-3,6-dienyl)phenyl)-N-methylacetamide, orysastrobin

Canonical SMILES

CC(=NOC)C(=NOC)C(=NOCC1=CC=CC=C1C(=NOC)C(=O)NC)C

Isomeric SMILES

C/C(=N\OC)/C(=N\OC)/C(=N/OCC1=CC=CC=C1/C(=N\OC)/C(=O)NC)/C

Induced Resistance Against Bacterial Disease

Specific Scientific Field: Plant Pathology and Plant Defense Mechanisms

Summary of the Application: Orysastrobin, a “quinone outside inhibitor” (QoI)-type commercial fungicide, has been investigated for its ability to induce resistance against bacterial diseases in plants. Specifically, it has been studied in the context of Arabidopsis thaliana (a model plant) and its interaction with the bacterial pathogen Pseudomonas syringae pv. tomato DC3000.

Experimental Procedures:

    Inoculation and Treatment: Researchers inoculated A. thaliana leaves with the bacterial pathogen. They then treated the plants with orysastrobin.

    Quantification of Disease Severity: Disease severity was assessed by measuring symptoms and bacterial populations in the plant tissue.

    Comparison with Other Inducers: Orysastrobin-induced resistance was compared to other inducers, including (which activates the salicylic acid defense pathway) and (another SA-pathway inducer).

Results and Outcomes:

    Protection: Orysastrobin treatment resulted in decreased disease severity in A. thaliana leaves.

    Bacterial Populations: The protection correlated with lowered bacterial populations in the plant tissue.

    Cross Protection: Orysastrobin-induced resistance was comparable to that achieved by BABA treatment.

    Defense Pathways: Unlike BTH, which induced the SA-pathway marker gene PR1a, orysastrobin activated the (inducing AtVSP1.2 and PDF1.2 genes).

Potential Applications: Because orysastrobin activates the JA/ET defense pathways, it has the potential to protect plants from a wide range of pathogens and abiotic stresses . This finding highlights its significance in plant disease management and crop protection.

Efficacy Against Blast and Sheath Blight

Specific Scientific Field: Agronomy and Crop Protection

Summary of the Application: Orysastrobin has demonstrated excellent control against leaf blast and panicle blast in rice.

Experimental Procedures:

    Field Trials: Researchers conducted field trials to evaluate orysastrobin’s efficacy.

    Application Timing: Different application timings (seeding, greening, and transplanting) were tested.

Results and Outcomes:

Orysastrobin is a chemical compound classified as a monocarboxylic acid amide, with the molecular formula C18H25N5O5 and a CAS number of 248583-16-1. It is synthesized through the formal condensation of the carboxy group of a specific precursor compound. Orysastrobin belongs to the strobilurin class of fungicides, which are known for their effectiveness against various fungal pathogens, particularly in agricultural settings. This compound has gained attention for its role in controlling diseases in rice crops, notably leaf and panicle blast caused by Magnaporthe grisea and sheath blight caused by Thanatephorus cucumeris .

Orysastrobin acts as a QoI fungicide. It disrupts the fungal mitochondrial cytochrome bc₁ complex, an essential enzyme in the electron transport chain responsible for energy production in fungal cells [, ]. This disruption inhibits fungal respiration, leading to stunted growth and ultimately cell death [].

Orysastrobin is considered to have low acute toxicity in mammals []. However, as with any agricultural chemical, proper handling and safety precautions are crucial.

  • Potential hazards include:
    • Skin and eye irritation upon contact [].
    • Aquatic toxicity; harmful to fish and other aquatic organisms [].
Starting from simpler organic compounds. The key steps typically include:

  • Formation of the Amide Bond: The carboxylic acid precursor undergoes condensation with an appropriate amine.
  • Cyclization and Functionalization: Subsequent reactions introduce necessary functional groups to achieve the desired structure.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity levels suitable for agricultural applications .

The biological activity of Orysastrobin is predominantly antifungal. It exhibits high efficacy against several fungal pathogens affecting rice crops. Studies have shown that Orysastrobin not only prevents fungal infections but also induces resistance mechanisms in plants against bacterial diseases . Its unique mode of action allows it to be effective even at low concentrations, making it a valuable tool in integrated pest management strategies.

Orysastrobin is primarily used as a fungicide in agriculture, particularly in rice cultivation. Its applications include:

  • Control of Leaf and Panicle Blast: Effective against Magnaporthe grisea, which is responsible for significant yield losses.
  • Management of Sheath Blight: Targets Thanatephorus cucumeris, another critical pathogen in rice farming.
  • Induction of Plant Resistance: Enhances the plant's natural defense mechanisms against various pathogens .

Research has indicated that Orysastrobin interacts with various biological systems beyond its antifungal activity. For instance, studies have explored its effects on non-target organisms, assessing its environmental impact and potential toxicity to beneficial insects and microorganisms . Understanding these interactions is crucial for developing sustainable agricultural practices that minimize ecological disruption.

Orysastrobin shares similarities with other strobilurin fungicides but possesses unique characteristics that distinguish it from them. Here are some comparable compounds:

Compound NameStructure TypeKey Features
AzoxystrobinStrobilurinBroad-spectrum activity; used on multiple crops
PyraclostrobinStrobilurinEffective against a wide range of fungal diseases
TrifloxystrobinStrobilurinKnown for systemic properties and long-lasting effects

Uniqueness of Orysastrobin:

  • Orysastrobin's specific efficacy against rice pathogens makes it particularly valuable in rice agriculture.
  • Its ability to induce plant resistance adds an additional layer of utility not universally present in other strobilurins .

XLogP3

2.5

UNII

UU1TM1224D

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (19.79%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (80.21%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (19.79%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (19.79%): Suspected of causing cancer [Warning Carcinogenicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (19.79%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Fungicides, Industrial

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

248593-16-0

Wikipedia

Orysastrobin

Use Classification

Agrochemicals -> Fungicides
Fungicides

Dates

Modify: 2023-08-15
1: Kwon CH, Lee YD, Im MH. Simultaneous determination of orysastrobin and its
isomers in rice using HPLC-UV and LC-MS/MS. J Agric Food Chem. 2011 Oct
26;59(20):10826-30. doi: 10.1021/jf202228p. Epub 2011 Oct 4. PubMed PMID:
21942277.


2: Takahashi N, Sunohara Y, Fujiwara M, Matsumoto H. Improved tolerance to
transplanting injury and chilling stress in rice seedlings treated with
orysastrobin. Plant Physiol Biochem. 2017 Apr;113:161-167. doi:
10.1016/j.plaphy.2017.02.004. Epub 2017 Feb 7. PubMed PMID: 28214729.

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